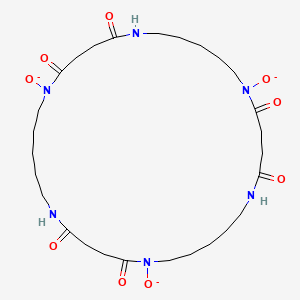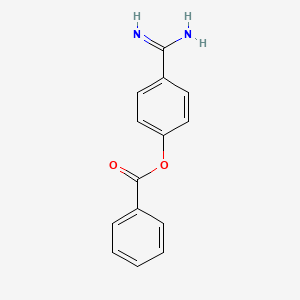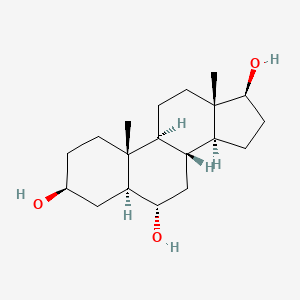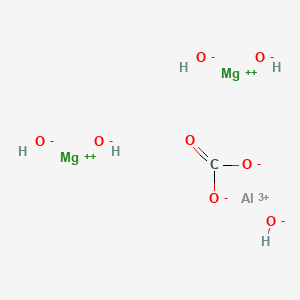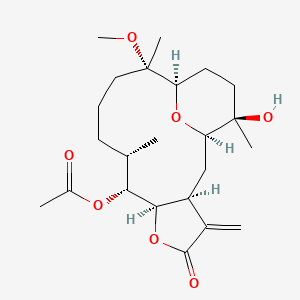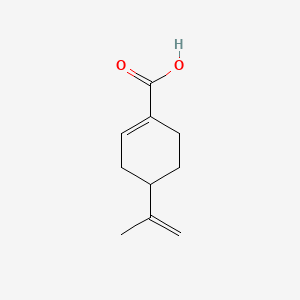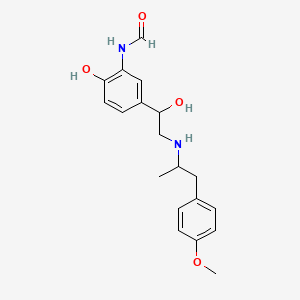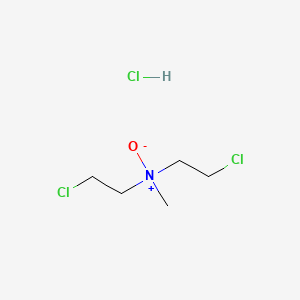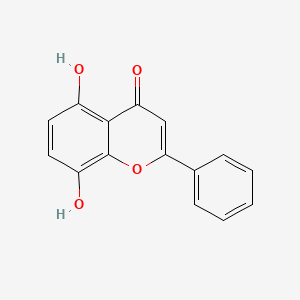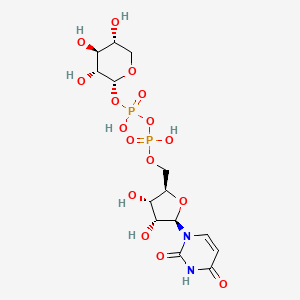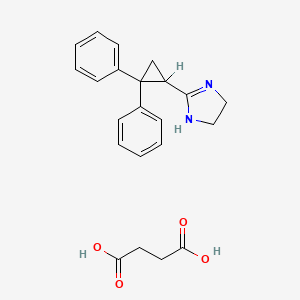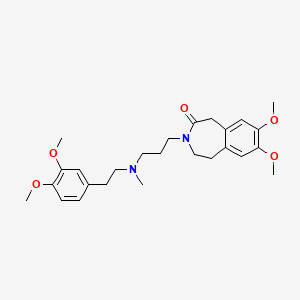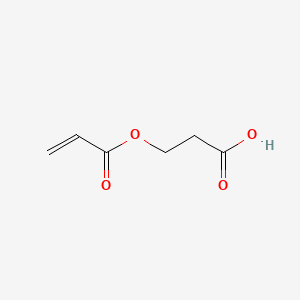
2-Carboxyethyl acrylate
Descripción general
Descripción
2-Carboxyethyl acrylate is a highly versatile monomer extensively utilized in the production of a diverse array of polymers . It can be polymerized in solution or emulsion to produce vinyl-acrylic, acrylic, or styrenic-acrylic polymers with greater flexibility due to the lower glass transition of its homopolymer (<30C) and improved adhesion .
Synthesis Analysis
2-Carboxyethyl acrylate can be synthesized using cotton as raw material . It can also be produced via RAFT aqueous dispersion polymerization . In this process, 2-(diethylamino)ethyl methacrylate (DEA) is homopolymerized in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor. Subsequently, the RAFT aqueous dispersion polymerization of 2-carboxyethyl acrylate is conducted to produce sterically-stabilized diblock copolymer nanoparticles .
Molecular Structure Analysis
The molecular formula of 2-Carboxyethyl acrylate is C6H8O4 .
Chemical Reactions Analysis
2-Carboxyethyl acrylate can be polymerized in solution or emulsion to produce acrylic, vinyl acrylic, or styrenic acrylic polymers . The polymerization process of reacting acrylic monomers is influenced by secondary chemical reactions that greatly affect rates at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .
Physical And Chemical Properties Analysis
2-Carboxyethyl acrylate has a molecular weight of 144.13 g/mol . It has a density of 1.214 g/mL at 25 °C (lit.) . Its boiling point is 103 °C/19 mmHg (lit.) .
Aplicaciones Científicas De Investigación
Modification of Cellulose Nanocrystals
CEA is used to modify cellulose nanocrystals (CNCs) to improve their mechanical, adhesive, contact angle, and thermal properties . This modification process involves using cotton as raw material and then modifying it with CEA. The modified CNCs show high shear stress, high toughness, efficient degradation, thermal stability, and recycling .
Production of Sterically-Stabilized Diblock Copolymer Nanoparticles
CEA is used in the RAFT aqueous dispersion polymerization process to produce sterically-stabilized diblock copolymer nanoparticles . In this process, the cationic PDEA block acts as the hydrophilic stabilizer block and the neutral PCEA block forms the hydrophobic core .
Gelcasting of Alumina
CEA is applied in the gelcasting of alumina. The use of CEA has a positive influence on the properties of green bodies, limiting the negative effect of oxygen inhibition .
Production of Acrylic, Vinyl-Acrylic, or Styrenic-Acrylic Polymers
CEA can be polymerized in solution or emulsion to produce acrylic, vinyl-acrylic, or styrenic-acrylic polymers . These polymers have greater flexibility due to the lower glass transition of its homopolymer and improved adhesion .
Mecanismo De Acción
Target of Action
2-Carboxyethyl acrylate (CEA) is primarily used as a monomer in the synthesis of various polymers . Its primary targets are the polymer chains where it is incorporated. It is particularly used in the production of acrylic, vinyl-acrylic, or styrenic-acrylic polymers .
Mode of Action
CEA can be polymerized in solution or emulsion . It reacts with other monomers to form polymers, contributing to the flexibility and adhesion properties of the resulting polymer . It is more reactive in its salt form than acrylic acid, allowing high levels of incorporation over a wide pH range .
Biochemical Pathways
The biochemical pathways involving CEA primarily relate to its polymerization. For instance, in a study, CEA was used to modify cellulose nanocrystals (CNCs) to improve their mechanical, adhesive, contact angle, and thermal properties . In another study, CEA was used in the hyperactivation of α-chymotrypsin (α-ChT) during the enzymatic cleavage reaction of the substrate N-glycyl-L-phenylalanine p-nitroanilide (GPNA) .
Pharmacokinetics
Its solubility in water suggests that it could be distributed in aqueous environments
Result of Action
The polymerization of CEA results in polymers with greater flexibility due to the lower glass transition of its homopolymer . This leads to improved adhesion in the resulting polymers . In the context of modifying CNCs, the use of CEA led to high shear stress, high toughness, efficient degradation, thermal stability, and recycling .
Action Environment
The action of CEA can be influenced by environmental factors such as temperature and pH. For instance, its reactivity can vary across a wide pH range . Additionally, safety data indicates that it forms explosive mixtures with air on intense heating , suggesting that temperature and air exposure are critical factors in its stability.
Direcciones Futuras
The modification of CNCs with 2-carboxyethyl acrylate in the presence of epoxy resin and the enhancement of the features would further expand their applications to different sectors . The 2-Carboxyethyl acrylate is a promising substitute monomer due to its molecular composition and high mechanical properties that can potentially replace the toxic water-soluble monomers .
Propiedades
IUPAC Name |
3-prop-2-enoyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZOYPRAQASLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117647-40-2, 102570-77-4 | |
| Record name | Poly[oxy(1-oxo-1,3-propanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117647-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-carboxyethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102570-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027834 | |
| Record name | 2-Carboxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Carboxyethyl acrylate | |
CAS RN |
24615-84-7 | |
| Record name | 2-Carboxyethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24615-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acryloyloxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024615847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Carboxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxyethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CARBOXYETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM1E1216WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Carboxyethyl acrylate?
A1: 2-Carboxyethyl acrylate has the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol.
Q2: What spectroscopic techniques are used to characterize 2-Carboxyethyl acrylate?
A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ] to characterize the structure of CEA and its derivatives. These techniques provide information about the functional groups and bonding environments within the molecule. Additionally, X-ray photoelectron spectroscopy (XPS) is utilized to analyze the elemental composition and chemical states of CEA-modified surfaces. [, , , , ]
Q3: How does the presence of 2-Carboxyethyl acrylate affect the properties of epoxy resins?
A3: Incorporating CEA-modified cellulose nanocrystals (CNCs) into epoxy resin systems can significantly enhance the material's adhesive properties. Studies reveal improvements in modulus of elasticity, a lower coefficient of energy, and thermal expansion. [] This enhancement is attributed to the improved interfacial adhesion between the CNCs and the epoxy resin.
Q4: How does 2-Carboxyethyl acrylate contribute to the performance of alumina ceramics?
A4: CEA plays a crucial role as a monomer in the gelcasting and cold isostatic pressing of alumina ceramics. Its ability to limit the negative effects of oxygen inhibition allows for higher particle packing, leading to improved density and potentially enhanced mechanical properties in the final ceramic product. []
Q5: Can 2-Carboxyethyl acrylate modify the surface properties of polyurethane?
A5: Yes, researchers have successfully grafted CEA onto polyurethane surfaces using UV-induced graft polymerization. This modification, followed by the conjugation of sugar-based trisiloxane surfactants, significantly impacts the surface hydrophilicity and hemocompatibility of the material. [] Depending on the specific surfactant used, the modification can either suppress or promote protein adsorption and platelet adhesion.
Q6: How is 2-Carboxyethyl acrylate utilized in the development of monolithic stationary phases for chromatography?
A6: CEA serves as a key monomer in synthesizing various stationary phases for both reversed-phase and hydrophilic interaction liquid chromatography (HILIC). [, , ] The carboxyl group of CEA enables post-polymerization modification with various ligands, allowing for tailored selectivity towards different analytes like peptides, proteins, phenolic acids, nucleic acid bases, and nucleosides.
Q7: What makes 2-Carboxyethyl acrylate suitable for synthesizing biocompatible polyampholyte hydrogels?
A7: CEA's carboxyl group provides a negative charge, making it an ideal component for creating polyampholyte hydrogels with [2-(acryloyloxy)ethyl] trimethylammonium chloride (TMA) as the positively charged monomer. [, , , , , ] These hydrogels exhibit excellent resistance to nonspecific protein adsorption, a crucial factor for biocompatibility and preventing the foreign body response.
Q8: How do the properties of polyampholyte hydrogels based on 2-Carboxyethyl acrylate change with varying cross-linker chain length?
A8: Research shows that increasing the ethylene glycol repeat units in the cross-linker used in TMA/CEA polyampholyte hydrogels directly influences their degradation behavior and mechanical strength. [] Longer cross-linker chains lead to slower degradation rates and altered mechanical properties without significantly impacting the hydrogel's nonfouling characteristics.
Q9: Can 2-Carboxyethyl acrylate based hydrogels be used for controlled drug release?
A9: Yes, polyampholyte hydrogels synthesized from CEA and a positively charged monomer like TMA demonstrate the ability to control the release of drug molecules. [] This controlled release is influenced by factors like cross-linker density, solution pH, and ionic strength. The hydrogel's charged groups interact with charged drug molecules, further fine-tuning the release profile.
Q10: How does 2-Carboxyethyl acrylate contribute to the development of switchable adhesives?
A10: CEA can be incorporated into photoresponsive polyacrylate-based pressure-sensitive adhesives (PSAs). [] By incorporating chromophores into the polymer network, these PSAs exhibit reversible changes in adhesion upon exposure to light, enabling on-demand debonding. This property makes them suitable for applications requiring reversible adhesion, such as reusable tapes or responsive coatings.
Q11: What is the role of 2-Carboxyethyl acrylate in enhancing the stability of aluminum nanoparticles?
A11: Studies show that functionalizing oxide-passivated aluminum nanoparticles with CEA enhances their miscibility in various organic solvents and monomers. [, ] This improved compatibility arises from the interaction between the carboxyl group of CEA and the aluminum oxide surface.
Q12: Can 2-Carboxyethyl acrylate be used for targeted drug delivery to tumors?
A12: Research suggests that CEA-based hydrogel nanoparticles, when conjugated with specific peptides like the nucleolin-targeting F3 peptide, show potential for targeted drug delivery to tumor cells. [] These peptide-decorated nanoparticles exhibit enhanced uptake by cancer cells overexpressing nucleolin, offering a promising strategy for targeted therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



